MFCD02968933
Description
Based on analogous MDL entries (e.g., MFCD11044885 in and MFCD00003330 in ), MFCD02968933 may share structural features with pyrolo-triazines, pyrazoles, or brominated aromatic compounds. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and bioactivity .
Key inferred properties (based on similar compounds):
- Structural motifs: Potential halogen (Cl/Br) substituents and nitrogen-containing heterocycles.
- Molecular weight: Likely 180–220 g/mol, comparable to C₆H₃Cl₂N₃ (188.01 g/mol) and C₇H₅BrO₂ (201.02 g/mol) .
- Bioactivity: Possible roles as enzyme inhibitors or receptor modulators, with Log S values (solubility) ranging from -2.63 to -1.98, indicating moderate aqueous solubility .
Properties
IUPAC Name |
ethyl 4-[2-(pyridine-4-carbonyloxy)ethylamino]benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-30-24(29)20-15-27-21-18-6-4-3-5-16(18)7-8-19(21)22(20)26-13-14-31-23(28)17-9-11-25-12-10-17/h3-12,15H,2,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIHBHHATLCLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=NC=C3)C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02968933 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, automated systems, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD02968933 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
MFCD02968933 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD02968933 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting biochemical processes at the molecular level. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally analogous compounds from and , adhering to guidelines for chemical data presentation .
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Divergence :
- CAS 918538-05-3 features a pyrolo-triazine core with two Cl atoms, while CAS 1761-61-1 is a brominated benzoic acid derivative. This compound likely bridges these categories, emphasizing halogenated heterocycles .
- The presence of nitrogen in this compound may enhance hydrogen-bonding capacity compared to purely aromatic brominated compounds .
Functional Differences: CAS 918538-05-3 exhibits CYP enzyme inhibitory activity, a trait less pronounced in brominated analogs like CAS 1761-61-1. This suggests halogen type (Cl vs. Br) and heterocycle positioning critically influence bioactivity .
Synthetic Accessibility :
- CAS 918538-05-3 is synthesized via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF, whereas CAS 1761-61-1 employs green chemistry principles with recyclable A-FGO catalysts. This compound may require similar optimized conditions for scalability .
Notes
Data Limitations : Direct data for this compound is absent in the provided evidence; comparisons are extrapolated from structurally related compounds .
Referencing Standards : Tables and citations follow IUPAC naming conventions and journal guidelines to ensure reproducibility .
Safety and Handling : Halogenated compounds often require precautions (e.g., H315-H319-H335 warnings), emphasizing proper lab protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
